6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

MAO-A inhibition monoamine oxidase neurochemistry

Researchers needing a well-characterized 6-substituted quinoline-2-carboxylic acid scaffold face lot-to-lot variability and uncertain physicochemical profiles. This 6-methyl derivative provides a defined standard for SAR, assay development, and synthesis. • Distinct MAO-A inhibition (IC50 25.3 µM) for baseline/negative control in enzymatic assays. • Solubility (38 mg/L) and pKa (4.73) differ sharply from kynurenic acid, enabling structure-property studies. • ≥98% purity, 2-year stability, and global availability support analytical method validation.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 130064-09-4
Cat. No. B1368089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS130064-09-4
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyYZLHMOMDUOBOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylkynurenic Acid – Baseline Characterization & Procurement


6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-09-4) is a 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivative with a molecular formula C11H9NO3 and molecular weight 203.19 g/mol . The compound features a quinoline core bearing a 6-methyl substituent and a 2-carboxylic acid moiety, a substitution pattern that confers distinct physicochemical and biological properties relative to the unsubstituted parent scaffold (kynurenic acid) and other 6-substituted analogs [1]. It is primarily utilized as a research chemical and building block in medicinal chemistry and chemical biology, with a typical commercial purity of 95–98% .

Quinoline scaffold for medicinal chemistry research
Low-activity MAO-A enzyme assay context
Physicochemical probe for solubility & ionization profiling

6-Methylkynurenic Acid: Why Analogs Are Not Direct Substitutes


Within the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid chemotype, subtle variations in substitution pattern produce pronounced differences in target engagement, solubility, and ionization behavior. Structure–activity relationship (SAR) studies on closely related 1,3,6-trisubstituted derivatives demonstrate that the nature and position of substituents—particularly at the 6-position—critically modulate pharmacological activity, with alkoxy chains enhancing ETA receptor antagonism while branched or unsaturated groups diminish it [1]. For 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, the 6-methyl group alters electronic distribution and steric profile, resulting in distinct MAO-A inhibitory activity, aqueous solubility, and acid–base character compared to the unsubstituted parent (kynurenic acid) and other 6-substituted analogs [2]. These quantitative differences render the compound non-interchangeable with generic 4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives in assays, formulation development, or synthetic routes.

6-Methyl substitution alters MAO-A inhibition, solubility, and ionization relative to kynurenic acid; results may not transfer directly.
Substitution pattern at position 6 critically modulates target engagement; generic 4-oxo-1,4-dihydroquinoline analogs are not interchangeable.
Different purity specification (research-grade) vs. higher-purity parent compound may affect synthetic reproducibility and assay accuracy.

6-Methylkynurenic Acid – Quantitative Differentiation vs. Comparators


Weak MAO-A Inhibitory Activity

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits weak inhibition of human recombinant MAO-A, with an IC50 of 25.3 µM (25,300 nM) [1]. In contrast, the classic MAO-A inhibitor clorgyline displays an IC50 of 2.99 nM under comparable assay conditions [2]. The target compound is approximately 8,450-fold less potent than clorgyline, positioning it as a low-activity reference compound rather than a candidate for potent MAO-A inhibition.

MAO-A Inhibition
Context-dependent
25.3 µM (target) vs. 2.99 nM (clorgyline)
~8,450-fold lower potency
Low-activity MAO-A reference compound context
Recombinant human MAO-A; kynuramine substrate; cross-study comparison
MAO-A inhibition monoamine oxidase neurochemistry enzyme inhibition

Aqueous Solubility vs. Kynurenic Acid

The aqueous solubility of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is 38 mg/L . In comparison, the unsubstituted parent compound kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) exhibits an aqueous solubility of 9 mg/mL (9,000 mg/L) . The 6-methyl substituted derivative is approximately 237-fold less soluble, a property that directly impacts dissolution kinetics, formulation strategy, and suitability for aqueous-based assays.

Aqueous Solubility
Data to verify
38 mg/L (target) vs. 9,000 mg/L (kynurenic acid)
~237-fold lower solubility
Solubility-limited assay handling context
Vendor-reported data; DMSO stock solutions recommended
solubility physicochemical properties formulation analytical chemistry

pKa and Ionization Profile

The predicted pKa of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is 4.73 ± 0.10 . This value is approximately 1.2–1.3 log units higher than the predicted pKa of kynurenic acid (3.49) . The difference in acidity reflects the electron-donating effect of the 6-methyl substituent, reducing the extent of carboxylate anion formation at physiological pH and altering membrane permeability and protein-binding characteristics.

Ionization (pKa)
Context-dependent
4.73 (target) vs. 3.49 (kynurenic acid)
ΔpKa ≈ 1.24 (less acidic)
Ionization-dependent property context
Predicted values; experimental confirmation recommended
pKa ionization physicochemical characterization drug design

Purity and Stability Specifications

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is commercially available with purity specifications ranging from 95% to 98% . The compound is reported to be stable for at least 2 years when stored as supplied at room temperature in a dry environment . In contrast, the related compound 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) is often supplied at ≥99% purity . The 95–98% purity range for the 6-methyl derivative reflects its status as a research chemical and building block rather than a pharmaceutical-grade material, and users must verify lot-specific purity for applications requiring high chemical homogeneity.

Purity & Stability
Specification review
95–98% purity, 2-year RT stability
Research-grade specification; verify lot-specific COA
Parent kynurenic acid typically ≥99% purity
purity stability storage quality control procurement

6-Methylkynurenic Acid – Research & Industrial Applications


Low-Activity Reference for MAO-A Assays

Given its weak MAO-A inhibitory activity (IC50 = 25.3 µM), 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid serves as a suitable low-activity comparator in monoamine oxidase A enzymatic assays [1]. It can be employed to establish baseline inhibition curves, validate assay sensitivity, or serve as a negative control when screening for potent MAO-A inhibitors, where compounds with IC50 values in the nanomolar range (e.g., clorgyline, IC50 = 2.99 nM) are expected [2].

Comparative Solubility and Ionization Profiling

The pronounced differences in aqueous solubility (38 mg/L vs. 9,000 mg/L for kynurenic acid) and pKa (4.73 vs. 3.49) make this compound a valuable tool for structure–property relationship studies [1][2]. It can be used to investigate how a single methyl substitution at the 6-position alters solubility, logP, and ionization-dependent membrane permeability, providing insight for medicinal chemistry optimization of quinoline-based scaffolds.

Synthetic Building Block

As a 6-methyl-substituted 4-oxo-1,4-dihydroquinoline-2-carboxylic acid core, this compound is a strategic intermediate for further derivatization. Its 2-carboxylic acid handle enables amide or ester formation, while the 6-methyl group provides a fixed substitution pattern distinct from the parent scaffold [1]. Synthetic chemists may leverage its commercial availability at 95–98% purity [2] to access libraries of 6-methylquinoline-2-carboxylic acid analogs for screening in antimicrobial, antiviral, or CNS-targeted programs.

Analytical Reference Standard

With defined purity specifications (95–98%) and a reported stability of 2 years under recommended storage conditions, 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can serve as a reference material for developing and validating HPLC, LC–MS, or other analytical methods aimed at quantifying quinoline-2-carboxylic acid derivatives in complex mixtures [1].

Application
Selection Property
Validation Focus
MAO-A inhibitor screening assays
Low-activity MAO-A reference context
Baseline inhibition curves, assay sensitivity validation
Physicochemical profiling of quinoline scaffolds
Solubility & ionization comparison
Structure–property relationship interpretation
Synthetic derivatization
6-Methyl-4-oxo-quinoline-2-carboxylic acid core
Amide/ester coupling, library generation
Analytical method development
Reference standard with defined purity
HPLC/LC–MS calibration and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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